molecular formula C9H14N3O9P B12388801 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid

Cat. No.: B12388801
M. Wt: 339.20 g/mol
InChI Key: XFVULMDJZXYMSG-JCBVGMOXSA-N
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Description

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid is a complex organic compound with significant biochemical relevance. It is known for its role in various metabolic pathways, particularly in the biosynthesis of purine nucleotides. This compound is a derivative of imidazole and ribose, featuring a phosphonooxymethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the phosphorylation of ribose derivatives followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. This method is advantageous due to its specificity and efficiency, reducing the need for harsh chemical reagents and conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The phosphonooxymethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: Biologically, it plays a crucial role in the purine biosynthesis pathway, which is essential for the production of nucleotides. It is also studied for its potential regulatory effects on enzymatic activities.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of metabolic disorders and as potential anticancer agents.

Industry: Industrially, it is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through its involvement in the purine biosynthesis pathway. It acts as a substrate for various enzymes, facilitating the formation of nucleotides. The molecular targets include enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of the compound into other intermediates in the pathway. This process is crucial for maintaining the balance of nucleotide pools within the cell.

Comparison with Similar Compounds

  • 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate
  • 5-amino-4-carboxyimidazole ribonucleotide
  • N-succinyl-5-aminoimidazole-4-carboxamide ribose 5’-phosphate

Uniqueness: The uniqueness of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid lies in its specific stereochemistry and the presence of the phosphonooxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical roles and reactivity.

Properties

Molecular Formula

C9H14N3O9P

Molecular Weight

339.20 g/mol

IUPAC Name

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5?,6+,8-/m1/s1

InChI Key

XFVULMDJZXYMSG-JCBVGMOXSA-N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O

Origin of Product

United States

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